

Navigating the Structural Landscape of 5-Aminopyridazin-3(2H)-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Aminopyridazin-3(2h)-one

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Introduction

Pyridazin-3(2H)-one and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.^{[1][2]} These activities include roles as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.^{[1][3][4]} The **5-Aminopyridazin-3(2H)-one** scaffold, in particular, represents a key pharmacophore whose structural elucidation is crucial for understanding its interaction with biological targets and for the rational design of new therapeutic agents.

While a definitive single-crystal X-ray structure for **5-Aminopyridazin-3(2H)-one** is not publicly available in the searched literature, this technical guide provides a comprehensive overview of the analytical techniques and methodologies required for its structural analysis. This document outlines the general synthetic and analytical workflow, detailed experimental protocols for crystallization and spectroscopic characterization based on closely related pyridazinone derivatives, and visualizes key processes to aid researchers in this field.

Spectroscopic and Analytical Data of Related Pyridazinone Derivatives

The characterization of **5-Aminopyridazin-3(2H)-one** would rely on a combination of spectroscopic techniques. The following tables summarize typical data for related aminopyridazinone compounds, providing a reference for expected values.

Table 1: Spectroscopic Data for Aminopyridazinone Derivatives

Compound Class	¹ H NMR (ppm)	¹³ C NMR (ppm)	IR (cm ⁻¹)
Primary Amines	N-H protons: ~0.5-5.0 (often broad); Protons on C adjacent to N: ~2.3-3.0.[5][6]	Carbons adjacent to N: ~10-65.[5]	N-H stretch (pair of bands for primary amines): 3300-3500.[6]
Pyridazinone Ring	Aromatic protons: ~7.0-8.5	C=O: ~160-170; Aromatic carbons: ~120-150	C=O stretch: ~1650-1700.[7]

Note: Actual chemical shifts and absorption frequencies will vary depending on the specific substitution pattern and solvent used.

Experimental Protocols

A crucial step towards the crystal structure analysis is the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

General Synthesis of Pyridazin-3(2H)-one Derivatives

The synthesis of pyridazin-3(2H)-one scaffolds often involves the condensation of a γ -keto acid with hydrazine hydrate.[8] A general procedure is as follows:

- **Friedel-Crafts Acylation:** Reaction of a substituted benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a β -aroylpropionic acid.[8]
- **Cyclization:** The resulting γ -keto acid is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the 4,5-dihydropyridazin-3(2H)-one derivative.[8]
- **Aromatization/Functionalization:** Further chemical modifications, such as oxidation or substitution reactions, can be performed to achieve the desired final product, such as **5-**

Aminopyridazin-3(2H)-one.

Crystallization of Heterocyclic Compounds

Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step.^[9]

The following protocols are standard starting points for small organic molecules like **5-**

Aminopyridazin-3(2H)-one.^[10]

1. Slow Evaporation

This is often the simplest method for crystallization.^[10]

- Protocol:
 - Solvent Selection: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone) at room temperature to create a nearly saturated solution.
 - Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter.^[10]
 - Setup: Cover the vial with a cap that has a small perforation or is loosely fitted to allow for the slow evaporation of the solvent.
 - Incubation: Place the vial in a vibration-free environment at a constant temperature and monitor for crystal growth over several days to weeks.

2. Vapor Diffusion

This method involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound.^[10]

- Protocol:
 - Solvent & Anti-solvent Selection: Dissolve the compound in a small amount of a solvent in which it is highly soluble. Select an anti-solvent in which the compound is poorly soluble but which is miscible with the first solvent.

- Setup: Place the vial containing the compound solution inside a larger, sealed container that has a reservoir of the anti-solvent at the bottom.
- Incubation: Allow the setup to stand undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the compound solution, reducing the solubility of the compound and promoting crystallization.[\[10\]](#)

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the following workflow is employed for structure determination.

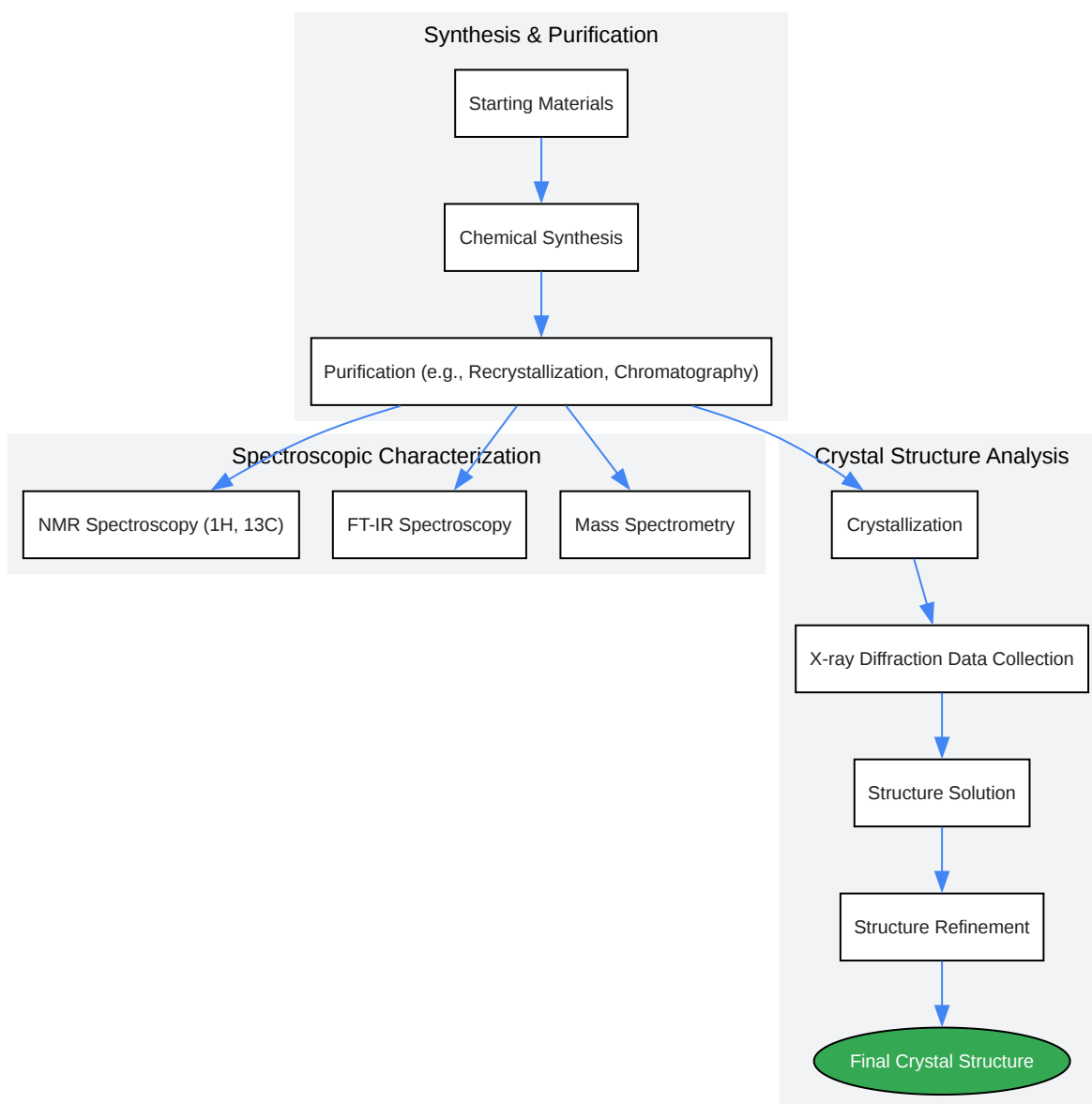
- Protocol:
 - Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
 - Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas. X-ray beams are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[\[11\]](#)
 - Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.[\[12\]](#)
 - Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.[\[12\]](#)

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent (e.g., DMSO- d_6 , CDCl $_3$). The data is used to confirm the chemical structure of the synthesized compound.[\[13\]](#)
- FT-IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet or a thin film. This analysis helps to identify the functional groups present in the molecule.[\[13\]](#)

Visualized Workflows and Pathways

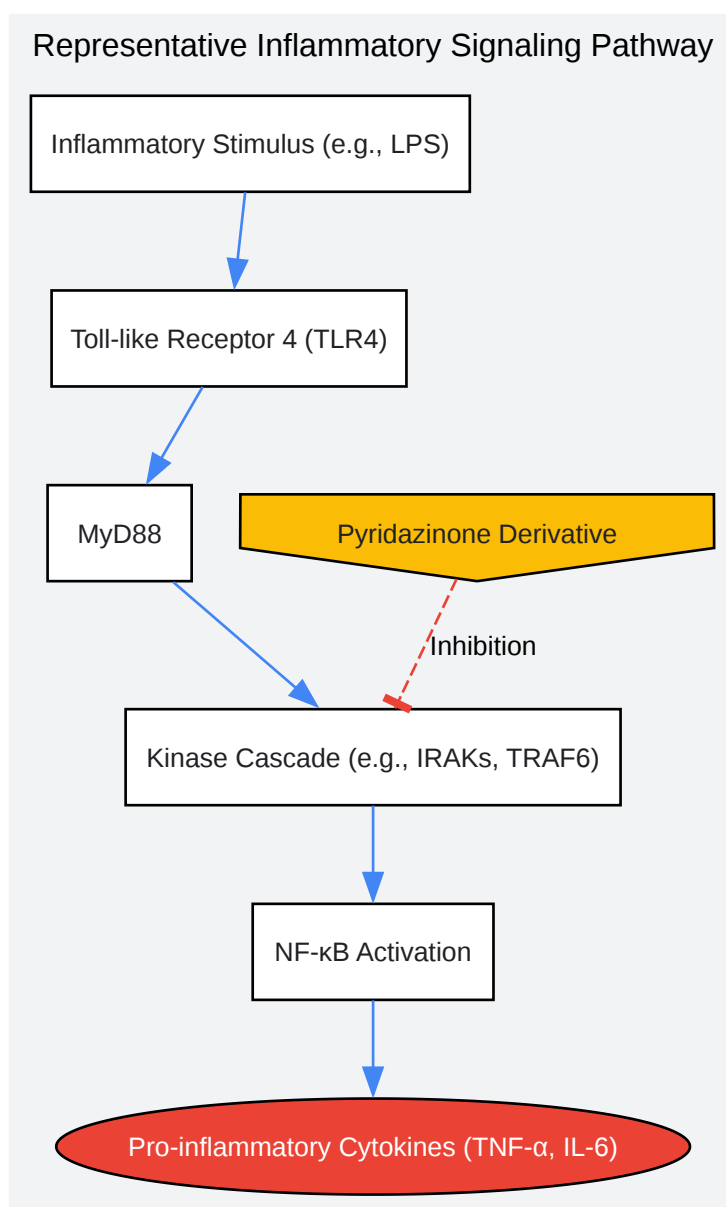
The following diagrams, generated using Graphviz, illustrate the experimental workflow for structural analysis and a representative signaling pathway where pyridazinone derivatives have shown activity.



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Figure 1: Experimental workflow for the synthesis and structural analysis of **5-Aminopyridazin-3(2H)-one**.

Pyridazinone derivatives have been investigated for their anti-inflammatory properties, which can involve the modulation of cytokine signaling pathways.[3][14]



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Figure 2: Inhibition of a pro-inflammatory signaling pathway by pyridazinone derivatives.

Conclusion

The structural analysis of **5-Aminopyridazin-3(2H)-one** is a critical endeavor for advancing the development of novel therapeutics based on the pyridazinone scaffold. Although a specific crystal structure is not yet available, this guide provides the necessary theoretical and practical framework for researchers to pursue this goal. The detailed protocols for synthesis, crystallization, and analysis, combined with reference spectroscopic data and workflow visualizations, offer a solid foundation for the successful structural elucidation and further investigation of this promising class of compounds. The potential for these compounds to modulate key signaling pathways, such as those involved in inflammation, underscores the importance of continued research in this area.[3]

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